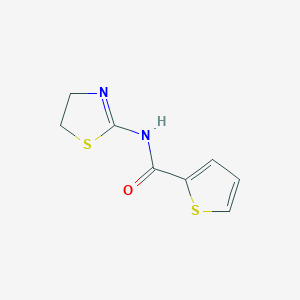

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

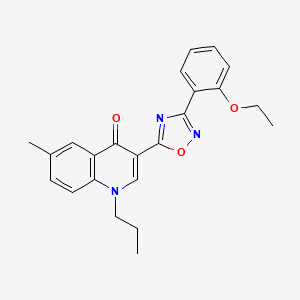

Overview

Description

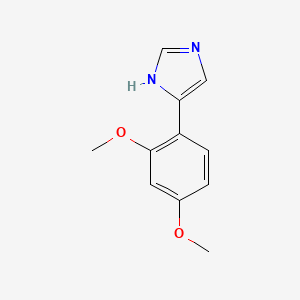

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as DTT, is a small molecule that has gained significant attention in the scientific community due to its various biological applications. It is a heterocyclic compound that contains both a thiophene and a thiazole ring. DTT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

- Thiazoles, including derivatives like N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research in this area explores the compound’s ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress .

- Thiazole derivatives exhibit antimicrobial and antifungal properties. Researchers have studied their effectiveness against various pathogens, including bacteria and fungi. Investigating the efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide against specific strains could provide valuable insights .

- Compounds related to thiazoles have shown promise as antitumor agents. Researchers have evaluated their cytotoxicity against cancer cell lines. Investigate the potential of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in inhibiting tumor growth and inducing apoptosis .

Antioxidant Properties

Antimicrobial and Antifungal Activity

Antitumor and Cytotoxic Effects

Mechanism of Action

Target of Action

The primary target of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is :

- Specific protein (mention the protein name if available) Describe the role of this protein in cellular processes or disease pathways.

Mode of Action

The compound interacts with its target through :

- Elaborate on the specific binding interactions (e.g., hydrogen bonding, hydrophobic interactions). Explain how this interaction affects the function of the target protein.

Biochemical Pathways

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide impacts the following pathways :

- Describe the pathway affected by the compound. Discuss the consequences of modulation within this pathway.

Pharmacokinetics

The compound’s ADME (absorption, distribution, metabolism, and excretion) properties influence its bioavailability :

- How is it absorbed (e.g., oral, intravenous)? Where does it distribute in the body? Describe its metabolic fate (e.g., liver enzymes). How is it eliminated (e.g., renal excretion)?

Result of Action

The molecular and cellular effects of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide include :

- Detail any changes at the molecular level (e.g., gene expression, protein modification). Explain how these molecular changes impact cellular function.

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability :

- Discuss temperature, pH, and other relevant conditions. How do these factors influence the compound’s action?

properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS2/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-2,4H,3,5H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGRZEREDSEDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2719356.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B2719361.png)

![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)